isogemichalcone C
Description
Isogemichalcone C is a prenylated chalcone, a subclass of flavonoids characterized by a 1,3-diarylpropane skeleton with a terpene-derived prenyl group . It is sourced from plants in the Morus genus, such as Morus yunnanensis . Structurally, it contains two rotatable C-C bonds in its central region, conferring conformational flexibility, and a methoxyl group that modulates its bioactivity .
This compound has demonstrated dual inhibitory activity:
- Anti-HCV NS5B polymerase: Identified via molecular docking as a promising inhibitor of hepatitis C virus RNA polymerase, with stable binding after molecular dynamics simulations .
- Anti-aromatase: Exhibits an IC50 of 7.5 µM, nearing the potency of positive controls in aromatase inhibition assays .
Its classification varies across studies, being termed a "terpene" in HCV research due to its prenylated moiety and a "chalcone" in flavonoid-centric studies . This duality highlights its hybrid structural features.
Properties
Molecular Formula |
C30H28O9 |
|---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
[(E)-4-[3-[(E)-3-(2,4-dihydroxyphenyl)prop-2-enoyl]-2,6-dihydroxyphenyl]-2-methylbut-2-enyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H28O9/c1-18(17-39-29(36)14-5-19-4-11-26(34)28(15-19)38-2)3-9-22-25(33)13-10-23(30(22)37)24(32)12-7-20-6-8-21(31)16-27(20)35/h3-8,10-16,31,33-35,37H,9,17H2,1-2H3/b12-7+,14-5+,18-3+ |
InChI Key |
OFKHJNZDWNKYOY-MNYVGDBSSA-N |
Isomeric SMILES |
C/C(=C\CC1=C(C=CC(=C1O)C(=O)/C=C/C2=C(C=C(C=C2)O)O)O)/COC(=O)/C=C/C3=CC(=C(C=C3)O)OC |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=C(C=C(C=C2)O)O)O)COC(=O)C=CC3=CC(=C(C=C3)O)OC |
Synonyms |
isogemichalcone C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isogemichalcone C involves a convergent strategy that includes key reactions such as Claisen–Schmidt condensation, Mitsunobu reaction, and vinyl/benzyl Stille coupling . This synthetic approach allows for the preparation of this compound in less than 10 steps with an overall yield of 6–8% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be adapted for large-scale production. The use of efficient and scalable reactions such as Claisen–Schmidt condensation and Stille coupling makes it feasible for industrial synthesis.
Chemical Reactions Analysis
Structural Features and Reactivity Hotspots
Isogemichalcone C contains multiple functional groups that dictate potential reactivity (Fig. 1):
-
α,β-Unsaturated ketone : Central chalcone backbone susceptible to nucleophilic additions (e.g., Michael additions) or cyclization .
-
Prenyl side chains : Two isoprenyl groups at C-3' and C-4', enabling electrophilic substitutions or oxidation .
-
Phenolic hydroxyl groups : At positions 2, 4, 2', and 4', prone to methylation, glycosylation, or redox reactions .
Table 1 : Key functional groups and predicted reactivity
| Functional Group | Position | Predicted Reactions |
|---|---|---|
| α,β-Unsaturated ketone | Core | Cyclization, Michael addition |
| Prenyl (-C₅H₉) | C-3', C-4' | Epoxidation, hydroxylation |
| Phenolic -OH | 2,4,2',4' | O-methylation, glycosylation |
Documented Bioactivity and Implied Reactivity
While direct reaction mechanisms are scarce, inhibitory activities suggest interaction with enzymatic systems:
α-Glucosidase Inhibition
This compound exhibits potent α-glucosidase inhibition (IC₅₀ = 7.5 µM), likely through:
Table 2 : Comparative inhibitory activity of prenylated chalcones
| Compound | Target | IC₅₀ (µM) |
|---|---|---|
| This compound | α-Glucosidase | 7.5 |
| Broussochalcone A | α-Glucosidase | 5.3 |
| Kuwanon T | PTP1B | 10.53 |
Enzymatic Modifications
-
Cyclization : Chalcone isomerase (CHI) catalyzes flavanone formation in related compounds . Analogous intramolecular cyclization could yield tetracyclic derivatives.
-
Oxidation : Prenyl groups may undergo cytochrome P450-mediated oxidation to epoxides or diols .
Synthetic Derivatization
-
Acetylation : Treatment with acetic anhydride could protect -OH groups, altering solubility .
-
Prenyl chain functionalization : Epoxidation of isoprenyl moieties (e.g., using mCPBA) to enhance electrophilicity .
Stability and Degradation
No direct stability data exists, but structural analogs suggest:
-
pH sensitivity : Chalcone cores isomerize under acidic/basic conditions .
-
Photodegradation : α,β-Unsaturated systems may undergo [2+2] cycloaddition under UV light .
Research Gaps and Opportunities
-
Synthetic routes : No reported total synthesis; potential retro-aldol approaches for chalcone assembly .
-
Metabolic pathways : Hepatic oxidation or conjugation reactions remain uncharacterized.
-
Structure-activity relationship (SAR) : Impact of prenyl chain length on reactivity needs exploration .
Current studies emphasize this compound’s bioactivity, leaving its chemical reactivity underexplored. Targeted investigations into its synthetic modification and enzymatic interactions are critical for pharmacological development.
Scientific Research Applications
Isogemichalcone C has various scientific research applications, including:
Mechanism of Action
The mechanism of action of Isogemichalcone C involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit the activity of aromatase, an enzyme involved in the biosynthesis of estrogens . This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing the conversion of androgens to estrogens.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Chalcones and Prenylated Flavonoids
*Compound 75: 3'-[γ-hydroxymethyl-(E)-γ-methylallyl]-2,4,2',4'-tetrahydroxychalcone 11'-O-coumarate.
- Key Insight : Methoxylation in this compound reduces aromatase inhibition compared to hydroxylated analogs like Compound 75 .
Functional Analogs: HCV NS5B Polymerase Inhibitors
Root Mean Square Deviation (RMSD) measures positional stability relative to the final binding pose.
*Compliance with Lipinski’s rules and ADME predictions (SwissADME/pkCSM).
- Key Insight : this compound’s flexible core delays stable binding compared to rigid terpenes like mulberrofuran G but achieves comparable stability after 60–80 ns .
Anti-Aromatase Activity vs. Tyrosinase Inhibitors
- Key Insight: While this compound targets aromatase, structurally related prenylated flavonoids like morusyunnansins E/F exhibit stronger tyrosinase inhibition, emphasizing substituent-driven specificity .
Q & A
What are the established methodologies for synthesizing isogemichalcone C, and how can purity be validated?
Category: Basic
Answer:
this compound is typically synthesized via Claisen-Schmidt condensation between appropriate benzaldehyde and acetophenone derivatives under basic conditions. Key steps include temperature control (e.g., reflux in ethanol) and catalyst optimization (e.g., NaOH or KOH). Post-synthesis, purity is validated using HPLC (≥95% purity threshold) and NMR spectroscopy (e.g., absence of extraneous peaks in -NMR). For reproducibility, document solvent ratios, reaction times, and purification techniques (e.g., column chromatography) in detail . Microscale approaches (e.g., <100 mg yield) are recommended for preliminary trials to conserve materials .
How can researchers confirm the structural identity of this compound using spectroscopic techniques?
Category: Basic
Answer:
Structural confirmation requires a combination of spectroscopic methods:
- - and -NMR : Compare chemical shifts with literature data for chalcone derivatives, focusing on α,β-unsaturated ketone protons (δ 7.5–8.0 ppm) and carbonyl carbons (δ 190–200 ppm).
- Mass Spectrometry (MS) : Validate molecular ion peaks ([M+H]) and fragmentation patterns.
- IR Spectroscopy : Confirm carbonyl stretching vibrations (~1650 cm).
For novel analogs, include X-ray crystallography to resolve stereochemical ambiguities .
What in vitro assays are most suitable for evaluating the bioactivity of this compound?
Category: Basic
Answer:
Prioritize assays aligned with hypothesized mechanisms:
- Anticancer activity : MTT assays using cancer cell lines (e.g., MCF-7, HepG2) with IC calculations.
- Antioxidant potential : DPPH radical scavenging or FRAP assays.
- Anti-inflammatory effects : COX-2 inhibition ELISA.
Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across triplicate experiments. Report statistical significance (p < 0.05) and effect sizes .
How should structure-activity relationship (SAR) studies for this compound derivatives be designed?
Category: Advanced
Answer:
- Structural modifications : Systematically vary substituents on aromatic rings (e.g., electron-withdrawing vs. donating groups) and assess impacts on bioactivity.
- Computational pre-screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., Bcl-2 for apoptosis).
- Dose-response curves : Compare EC values across derivatives.
Use ANOVA for cross-group comparisons and hierarchical clustering to identify pharmacophoric motifs .
How can contradictory data in this compound studies be resolved?
Category: Advanced
Answer:
Apply systematic review principles:
- Data stratification : Categorize results by assay type, cell lines, or dosage ranges.
- Meta-analysis : Pool data from ≥3 independent studies using fixed/random-effects models.
- Bias assessment : Evaluate publication bias via funnel plots or Egger’s test.
Contradictions may arise from variability in solvent systems (e.g., DMSO concentration affecting cell viability) or assay protocols. Replicate disputed experiments under standardized conditions .
What methodologies are recommended for elucidating the molecular mechanisms of this compound?
Category: Advanced
Answer:
- Transcriptomics/proteomics : RNA-seq or LC-MS/MS to identify dysregulated pathways (e.g., apoptosis, NF-κB).
- Kinase activity profiling : Use PamStation® arrays for high-throughput kinase inhibition screening.
- In vivo validation : Zebrafish xenograft models for antitumor efficacy.
Correlate mechanistic data with phenotypic outcomes using regression analysis .
How can researchers ensure the reliability of this compound data in preclinical studies?
Category: Advanced
Answer:
- Blinded experiments : Separate compound preparation and data analysis teams.
- Statistical rigor : Calculate power analysis to determine sample sizes (e.g., n ≥ 6 for animal studies).
- Reproducibility checks : Share raw data and protocols via repositories like Zenodo.
Adhere to ARRIVE guidelines for in vivo studies and report negative results to avoid publication bias .
What computational strategies enhance the design of this compound analogs?
Category: Advanced
Answer:
- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes (e.g., 100 ns simulations in GROMACS).
- QSAR modeling : Use Random Forest or SVM algorithms to predict bioactivity from descriptors (e.g., logP, polar surface area).
- ADMET prediction : SwissADME or pkCSM to optimize pharmacokinetics.
Validate predictions with wet-lab assays and prioritize compounds with Lipinski’s Rule of Five compliance .
How should research questions about this compound be formulated to meet academic rigor?
Category: Advanced
Answer:
Apply the FINER framework :
- Feasible : Ensure access to synthetic intermediates and assay platforms.
- Novel : Address gaps, such as "Does this compound modulate autophagy in drug-resistant cancers?"
- Ethical : Obtain IRB approval for studies involving human tissues.
Use PICO (Population, Intervention, Comparison, Outcome) for clinical hypotheses .
What steps validate the translational potential of this compound?
Category: Advanced
Answer:
- Toxicity profiling : Acute/chronic toxicity studies in rodents (LD, histopathology).
- Pharmacokinetics : Assess bioavailability, half-life, and tissue distribution via LC-MS.
- Combinatorial trials : Test synergy with FDA-approved drugs (e.g., paclitaxel).
Compare results with clinical-stage chalcones (e.g., metochalcone) to benchmark efficacy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
